molecular formula C8H12N4O B14332133 [(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol CAS No. 97812-27-6

[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol

Cat. No.: B14332133
CAS No.: 97812-27-6
M. Wt: 180.21 g/mol
InChI Key: SQQSWRHMFLEQTG-UHFFFAOYSA-N
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Description

[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol is a heterocyclic compound that features a triazene group linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol typically involves the following steps:

    Formation of the Triazene Group: This can be achieved by reacting an appropriate hydrazine derivative with an alkylating agent under controlled conditions.

    Coupling with Pyridine: The triazene intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

    Reduction and Functionalization: The final step involves the reduction of the triazene group and subsequent functionalization to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the triazene group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

    Oxidation: Hydroxylated derivatives, oxides.

    Reduction: Amines, reduced triazene derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biological Probes: Used in the development of probes for studying biological systems.

Industry

    Material Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which [(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The triazene group can undergo metabolic transformations, leading to the formation of active species that interact with these targets. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds like pyridine, pyrimidine, and pyrazine share structural similarities.

    Triazene Compounds: Other triazene derivatives with different substituents.

Uniqueness

[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol is unique due to the combination of the triazene group and the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

97812-27-6

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

[ethyl-(pyridin-3-yldiazenyl)amino]methanol

InChI

InChI=1S/C8H12N4O/c1-2-12(7-13)11-10-8-4-3-5-9-6-8/h3-6,13H,2,7H2,1H3

InChI Key

SQQSWRHMFLEQTG-UHFFFAOYSA-N

Canonical SMILES

CCN(CO)N=NC1=CN=CC=C1

Origin of Product

United States

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